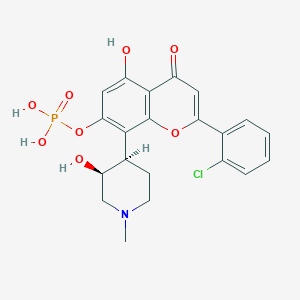
7Mpp85iij3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TP-1287 is an orally active prodrug of the cyclin-dependent kinase-9 inhibitor alvocidib. Cyclin-dependent kinase-9 is a key regulator of transcription and cell cycle progression, making it a significant target in cancer therapy. TP-1287 is designed to improve the solubility and bioavailability of alvocidib, allowing for oral administration and prolonged therapeutic effects .
Preparation Methods
TP-1287 is synthesized from alvocidib through a three-step process. The synthesis involves the conversion of alvocidib to its phosphate prodrug form, TP-1287. The solubility of TP-1287 is significantly improved under various pH conditions compared to alvocidib . The industrial production of TP-1287 involves the following steps:
Phosphorylation: Alvocidib is phosphorylated to form the phosphate ester.
Purification: The product is purified to remove any impurities.
Formulation: The purified TP-1287 is formulated into an oral dosage form.
Chemical Reactions Analysis
TP-1287 undergoes various chemical reactions, primarily focusing on its conversion to alvocidib in vivo. The major types of reactions include:
Hydrolysis: TP-1287 is hydrolyzed to release alvocidib.
Oxidation and Reduction: These reactions are involved in the metabolic pathways of alvocidib.
Substitution: TP-1287 can undergo substitution reactions under specific conditions.
Common reagents and conditions used in these reactions include acidic and basic environments, as well as enzymatic catalysis. The major product formed from these reactions is alvocidib, which exerts its therapeutic effects by inhibiting cyclin-dependent kinase-9 .
Scientific Research Applications
TP-1287 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: TP-1287 is used as a model compound to study the solubility and bioavailability of prodrugs.
Biology: It is used to investigate the role of cyclin-dependent kinase-9 in cell cycle regulation and transcription.
Medicine: TP-1287 is being studied for its potential in cancer therapy, particularly in treating acute myeloid leukemia and other solid tumors. .
Industry: TP-1287 is used in the development of new drug formulations and delivery systems.
Mechanism of Action
TP-1287 is enzymatically cleaved in vivo to release alvocidib, which is a potent inhibitor of cyclin-dependent kinase-9. Cyclin-dependent kinase-9 plays a crucial role in the regulation of transcription by phosphorylating RNA polymerase II. Inhibition of cyclin-dependent kinase-9 leads to the downregulation of anti-apoptotic proteins such as myeloid cell leukemia-1, resulting in apoptosis of cancer cells .
Comparison with Similar Compounds
TP-1287 is unique compared to other cyclin-dependent kinase-9 inhibitors due to its improved solubility and oral bioavailability. Similar compounds include:
Alvocidib: The parent compound of TP-1287, which is administered intravenously.
Flavopiridol: Another cyclin-dependent kinase inhibitor with similar therapeutic targets.
Dinaciclib: A potent cyclin-dependent kinase inhibitor with a broader spectrum of activity.
TP-1287 stands out due to its ability to be administered orally, providing a more convenient and potentially more effective treatment option for patients .
Properties
CAS No. |
2044686-42-0 |
|---|---|
Molecular Formula |
C21H21ClNO8P |
Molecular Weight |
481.8 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)-5-hydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-4-oxochromen-7-yl] dihydrogen phosphate |
InChI |
InChI=1S/C21H21ClNO8P/c1-23-7-6-12(16(26)10-23)19-18(31-32(27,28)29)9-15(25)20-14(24)8-17(30-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,16,25-26H,6-7,10H2,1H3,(H2,27,28,29)/t12-,16+/m0/s1 |
InChI Key |
YRNFLVUMZIRYKY-BLLLJJGKSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)OP(=O)(O)O |
Canonical SMILES |
CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


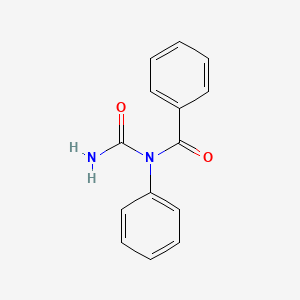
![2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10832694.png)
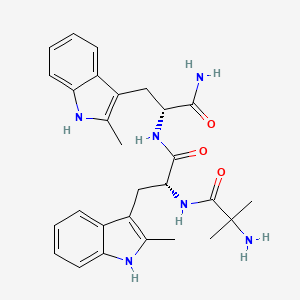
![2-[[2-[[2-[[2-[[2-[[2-[[2-[[[1-[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-4-methylsulfanylbutylidene)amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1,3-dihydroxybutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxypropylidene]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1,3-dihydroxypropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-methylpentanoic acid](/img/structure/B10832705.png)
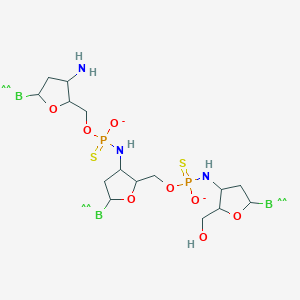
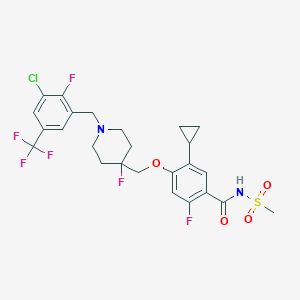
![2-[[Hydroperoxy(hydroxy)phosphanyl]methyl]pentanedioic acid](/img/structure/B10832727.png)
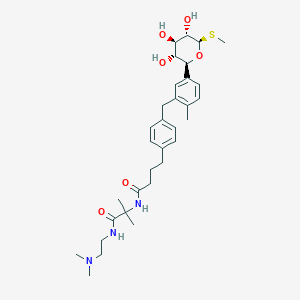
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1,3-dihydroxybutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxypropylidene]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1,3-dihydroxypropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-methylpentanoic acid](/img/structure/B10832740.png)
![N-[1-(4-chlorophenyl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B10832741.png)
![[3-[[2-(2-Amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate](/img/structure/B10832744.png)
![1-(5-cyano-2-pyridyl)-3-[(1R,2R)-2-(6-fluoro-2-hydroxy-3-propanoyl-phenyl)cyclopropyl]urea](/img/structure/B10832745.png)
![(Z,2Z)-4-amino-2-[amino-(2-aminophenyl)sulfanylmethylidene]-4-(2-aminophenyl)sulfanyl-3-isocyanobut-3-enenitrile](/img/structure/B10832746.png)
![4-[(benzylideneamino)-methylamino]-1H-pyridazin-6-one](/img/structure/B10832751.png)
